molecular formula C20H18O3 B2699590 3,4-Bis(benzyloxy)phenol CAS No. 27688-86-4

3,4-Bis(benzyloxy)phenol

Cat. No.: B2699590
CAS No.: 27688-86-4
M. Wt: 306.361
InChI Key: QZYWERULTIYXBW-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)phenol: is an organic compound with the molecular formula C20H18O3 . It is characterized by the presence of two benzyloxy groups attached to the 3 and 4 positions of a phenol ring. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)phenol typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often use automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(benzyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,4-Bis(benzyloxy)phenol is unique due to the presence of two benzyloxy groups, which significantly influence its chemical reactivity and physical properties. This dual substitution pattern allows for more diverse chemical transformations and applications compared to its mono-substituted counterparts .

Biological Activity

3,4-Bis(benzyloxy)phenol is an organic compound characterized by the presence of two benzyloxy groups attached to a phenolic structure. This compound has garnered attention due to its potential biological activities, including anticancer properties, enzyme inhibition, and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is identified by its chemical formula C15H14O3C_{15}H_{14}O_3 and has a molecular weight of 246.27 g/mol. The structure features two benzyloxy substituents that may influence its biological interactions and pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The benzyloxy groups can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways.
  • Antioxidant Activity : The phenolic structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)25.0 ± 2.5
Related benzofuran derivativeHCC (hepatocellular carcinoma)0.874

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes associated with cancer metabolism. For example, it has been noted that related compounds can effectively inhibit the activity of ribosomal S6 kinase (RSK), which is implicated in cancer cell growth.

Compound% RSK Inhibition (30 µM)Reference
This compound40%
Kaempferol derivatives89.2%

Case Studies

  • Hepatocellular Carcinoma Study : A study on a related compound demonstrated that it functions as a Pin1 inhibitor, leading to reduced proliferation in HCC cells through modulation of microRNA expression. This highlights the potential therapeutic application of similar compounds in oncology .
  • Antioxidant Activity : Another study explored the antioxidant properties of phenolic compounds similar to this compound, revealing their ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Properties

IUPAC Name

3,4-bis(phenylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYWERULTIYXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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